molecular formula C17H16ClN5O B2500993 1-(2-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206992-61-1

1-(2-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2500993
CAS No.: 1206992-61-1
M. Wt: 341.8
InChI Key: YRIPMPQHZCJFDA-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chlorophenyl)-N-propan-2-yl-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11(2)20-17(24)15-16(12-6-5-9-19-10-12)23(22-21-15)14-8-4-3-7-13(14)18/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIPMPQHZCJFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1206992-61-1) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and other pharmacological activities, supported by relevant studies and data.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H17ClN4O\text{C}_{15}\text{H}_{17}\text{ClN}_{4}\text{O}

This structure features a triazole ring, which is known for conferring various biological activities to compounds.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives, including the target compound. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

Key Findings:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), Eca109 (esophageal cancer), and SMMC7721 (hepatocellular carcinoma). The IC50 values ranged from 2.70 to 5.04 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-74.76Doxorubicin0.5
Eca1092.70Oridonin5.0
SMMC77214.44--
  • Mechanism of Action: The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis via caspase activation .

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Research indicates that derivatives similar to the target compound have shown efficacy against various bacterial and fungal strains.

Study Results:

  • Antibacterial Activity: In vitro studies demonstrated that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity: The compound has been tested against common fungal pathogens, showing promising results in inhibiting growth.

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, the compound's potential extends to other therapeutic areas:

  • Antidiabetic Effects: Some triazole derivatives have been identified as potential antidiabetic agents through mechanisms involving glucose metabolism modulation .
  • Anti-inflammatory Properties: Initial studies suggest that triazole compounds may exhibit anti-inflammatory effects, although further research is needed to elucidate these mechanisms fully .

Case Study 1: Anticancer Efficacy

In a study conducted by Wei et al., the compound was tested alongside other triazole derivatives in a series of cytotoxicity assays against multiple cancer cell lines. The results indicated a strong correlation between structural modifications in the triazole ring and increased cytotoxicity, emphasizing the importance of chemical structure in drug design .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of various triazole compounds revealed that those with fluorinated substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that modifications can significantly impact biological efficacy .

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound can halt cell cycle progression, particularly at the G1/S phase.
  • Enzyme Inhibition : It inhibits enzymes that are crucial for cancer cell survival and proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These findings suggest that the compound may be more effective than traditional chemotherapeutic agents in certain contexts.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight its effectiveness in inhibiting microbial growth.

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

4. Neurological Applications
There is emerging evidence that compounds with similar structures may act on G protein-coupled receptors (GPCRs), which are critical in central nervous system (CNS) disorders. This opens avenues for research into its use in treating neurological conditions.

Comparative Analysis with Related Compounds

To contextualize the biological activities of 1-(2-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, a comparative analysis with structurally similar compounds is beneficial:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents affecting efficacy
PerampanelAnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Preparation Methods

Reaction Protocol

  • Azide Synthesis :

    • 2-Chloroaniline is diazotized with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5°C, followed by treatment with sodium azide (NaN3) to yield 2-chlorophenyl azide.
    • Yield : 85–90%.
  • Alkyne Preparation :

    • 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is esterified with propargyl bromide (HC≡CCH2Br) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C.
    • Yield : 78–82%.
  • Cycloaddition :

    • The azide and alkyne are reacted in a 1:1 molar ratio with copper(I) iodide (CuI, 10 mol%) and N,N-diisopropylethylamine (DIPEA) in tert-butanol/water (1:1) at room temperature for 12–24 hours.
    • Key Data :





























      ParameterValue
      CatalystCuI (10 mol%)
      Solventt-BuOH/H2O (1:1)
      Temperature25°C
      Reaction Time18 hours
      Yield88%
  • Amide Formation :

    • The ester intermediate is hydrolyzed with aqueous sodium hydroxide (NaOH) to the carboxylic acid, which is then coupled with propan-2-ylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
    • Yield : 75–80%.

One-Pot Multicomponent Approach

A streamlined method combines azide formation, cycloaddition, and amidation in a single reaction vessel.

Procedure

  • In Situ Azide Generation :

    • 2-Chloroaniline, sodium nitrite (NaNO2), and sodium azide (NaN3) react in aqueous hydrochloric acid (HCl) at 0°C.
  • Cycloaddition with Alkyne :

    • 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl chloride is added with propargyl alcohol (HC≡CCH2OH), followed by CuI (5 mol%) and DIPEA in DMF at 50°C.
  • Amidation :

    • Propan-2-ylamine is introduced directly into the mixture, leveraging the in situ-generated acyl chloride intermediate.

Advantages :

  • Reduced purification steps.
  • Overall Yield : 68–72%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield (%)
CuAAC High regioselectivity, mild conditions Requires multiple steps 88
Sequential Functionalization Flexible substituent introduction Lengthy purification 65
One-Pot Multicomponent Time-efficient Lower yield due to side reactions 72

Optimization Strategies

Catalyst Screening

  • CuI vs. CuSO4/NaAsc : CuI provides faster reaction kinetics (12–18 hours) compared to CuSO4/sodium ascorbate (24–36 hours).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Challenges and Solutions

  • Regioselectivity : CuAAC ensures exclusive 1,4-disubstitution, avoiding 1,5-regioisomer formation.
  • Functional Group Compatibility : Protecting the pyridin-3-yl nitrogen with a Boc group prevents undesired coordination with copper catalysts.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(2-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves click chemistry for triazole ring formation, followed by functional group modifications. Key steps include:

  • Azide-alkyne cycloaddition using Cu(I) catalysts (e.g., CuI) to construct the triazole core .
  • Nucleophilic substitution or amide coupling to introduce the 2-chlorophenyl and isopropylamide groups. For example, reacting a preformed triazole intermediate with 2-chlorophenyl azide and isopropylamine under DCM or DMF solvent at 60–80°C .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and HRMS to confirm regioselectivity and purity .

Basic: How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and triazole regiochemistry .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ~345–433 g/mol depending on substituents) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, if single crystals are obtainable .
  • Solubility testing : Use DMSO for stock solutions and PBS for biological assays, with HPLC monitoring for stability .

Advanced: How can contradictory biological activity data across similar triazole derivatives be systematically analyzed?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Strategies include:

  • Comparative SAR studies : Map activities of analogs (e.g., 4-chlorophenyl vs. 2-chlorophenyl; pyridin-3-yl vs. pyridin-2-yl) to identify critical pharmacophores .
  • Molecular docking : Use software like AutoDock to predict binding modes against targets (e.g., fungal CYP51 or cannabinoid receptors) and validate with mutagenesis studies .
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to account for variability in IC₅₀ or MIC measurements .

Advanced: What experimental design principles optimize the synthesis yield and selectivity of this compound?

Methodological Answer:
Apply Design of Experiments (DoE) to minimize trial-and-error:

  • Factor screening : Test variables like catalyst loading (CuI), temperature, and solvent polarity (DMSO vs. THF) using a Plackett-Burman design .
  • Response surface methodology (RSM) : Optimize reaction time and stoichiometry for maximum yield .
  • Process intensification : Consider microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h) while maintaining >90% purity .

Advanced: How can computational modeling guide the development of derivatives with improved metabolic stability?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to assess logP, CYP450 metabolism, and bioavailability. For instance, replacing the pyridine ring with a less polar group may reduce hepatic clearance .
  • Molecular dynamics simulations : Evaluate binding stability in target proteins (e.g., fungal lanosterol demethylase) and identify metabolically labile sites (e.g., triazole N-methylation) .
  • In vitro microsomal assays : Validate predictions using rat liver microsomes and LC-MS to track metabolite formation .

Basic: What are the key biological targets or pathways implicated for this compound?

Methodological Answer:
Triazole carboxamides commonly target:

  • Fungal CYP51 : Inhibit ergosterol biosynthesis, with MIC values against Candida spp. (e.g., 0.5–8 µg/mL) .
  • Cannabinoid receptors : Antagonize CB1 (Ki ~nM range) via pyrazole-carboxamide interactions, as seen in structural analogs .
  • Kinase inhibition : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to identify off-target effects .

Advanced: How to resolve discrepancies in crystallographic vs. solution-state structural data?

Methodological Answer:

  • Variable-temperature NMR : Detect conformational flexibility (e.g., triazole ring puckering) not observed in static crystal structures .
  • DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with X-ray data to identify steric or electronic distortions .
  • Solvent-dependent studies : Use CDCl₃ vs. DMSO-d₆ to assess hydrogen-bonding networks and tautomeric equilibria .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 knockout : Confirm target dependency by deleting putative targets (e.g., CYP51) in fungal strains and testing resistance .
  • Isothermal titration calorimetry (ITC) : Directly measure binding affinity and stoichiometry with purified proteins .
  • Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., RNA-seq for fungal stress-response pathways) .

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